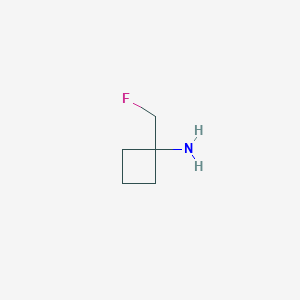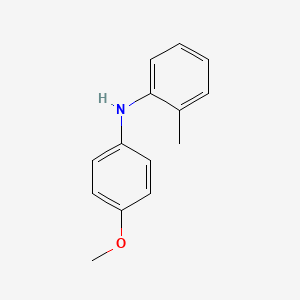
3-Fluoro-4-methylpentane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-methylpentane-1,4-diol is an organic compound with the molecular formula C6H13FO2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also has a fluorine atom attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylpentane-1,4-diol can be achieved through several methods. One common approach involves the fluorination of 4-methylpentane-1,4-diol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the fluorine atom is introduced at the desired position on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-methylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols with different configurations.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylpentanal or 3-fluoro-4-methylpentanone.
Reduction: Formation of 3-fluoro-4-methylpentane or 3-fluoro-4-methylpentanol.
Substitution: Formation of 3-azido-4-methylpentane-1,4-diol or 3-mercapto-4-methylpentane-1,4-diol.
Aplicaciones Científicas De Investigación
3-Fluoro-4-methylpentane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Fluoro-4-methylpentane-1,4-diol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
3-Fluoro-4-methylpentane-1,4-diol can be compared with other similar compounds, such as:
4-Methylpentane-1,4-diol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Chloro-4-methylpentane-1,4-diol:
3-Bromo-4-methylpentane-1,4-diol: Contains a bromine atom, which also affects its chemical behavior and uses.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s stability, reactivity, and biological activity.
Propiedades
Fórmula molecular |
C6H13FO2 |
|---|---|
Peso molecular |
136.16 g/mol |
Nombre IUPAC |
3-fluoro-4-methylpentane-1,4-diol |
InChI |
InChI=1S/C6H13FO2/c1-6(2,9)5(7)3-4-8/h5,8-9H,3-4H2,1-2H3 |
Clave InChI |
QLUGPYWTSBBCMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(CCO)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


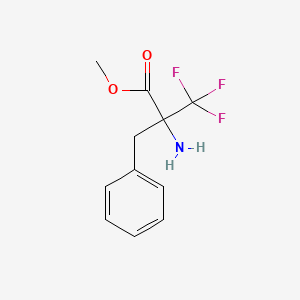
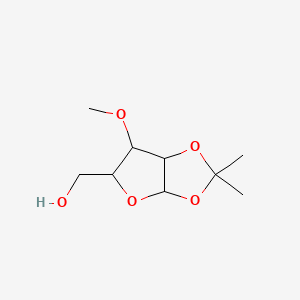
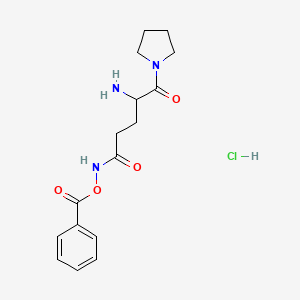
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate](/img/structure/B12282570.png)
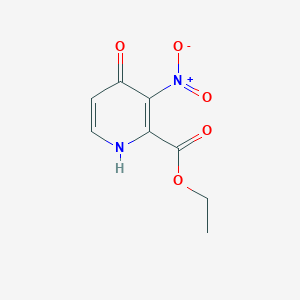
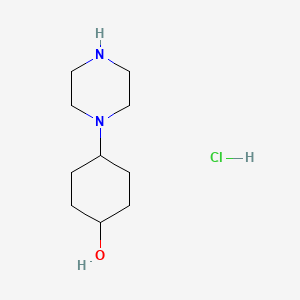
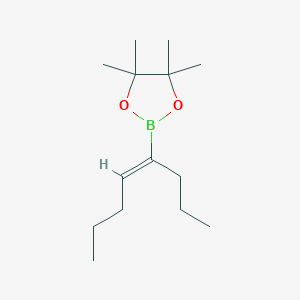
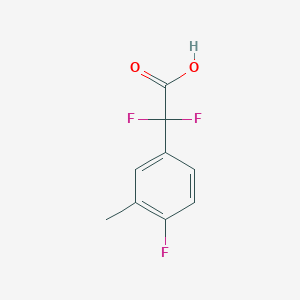
![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)
